Mega-8
Overview
Description
Mechanism of Action
Target of Action
N-Octanoyl-N-methylglucamine is a non-ionic detergent used for the solubilization of proteins . Its primary targets are proteins that are insoluble in water. By interacting with these proteins, it enhances their solubility and prevents their denaturation .
Mode of Action
N-Octanoyl-N-methylglucamine interacts with its protein targets by reducing the surface tension of the liquid in which the proteins are suspended . This interaction changes the proteins’ environment, making them more soluble and preventing their denaturation .
Biochemical Pathways
It is known that the compound plays a crucial role in protein-related studies and applications, where protein solubilization is required .
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability
Result of Action
The primary result of N-Octanoyl-N-methylglucamine’s action is the increased solubility of proteins, which prevents their denaturation . This is particularly useful in various biochemical and pharmacological studies and applications where maintaining the native state of proteins is crucial .
Action Environment
The action of N-Octanoyl-N-methylglucamine can be influenced by environmental factors such as temperature and pH . For instance, its solubilizing power may vary depending on these factors. Moreover, it should be stored under specific conditions (-20°C) to maintain its stability .
Biochemical Analysis
Biochemical Properties
N-Octanoyl-N-methylglucamine plays a crucial role in biochemical reactions due to its high solubilizing power and non-denaturing properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating their solubilization and stabilization. For instance, it has been used to assess the disordered N-terminus of protein kinase A (PKA) and to investigate the usefulness of sugar surfactants as solubilizing agents in parenteral formulations . The compound’s ability to solubilize proteins without interfering with their monitoring at 280 nm makes it an invaluable reagent in biochemical research.
Cellular Effects
N-Octanoyl-N-methylglucamine affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated its role in stabilizing microemulsions, which can be used as templates for drug delivery systems . These microemulsions can enhance the cytotoxic effect of encapsulated drugs on tumor cells, indicating the potential of N-Octanoyl-N-methylglucamine in cancer therapy.
Molecular Mechanism
The molecular mechanism of N-Octanoyl-N-methylglucamine involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. As a non-ionic detergent, it solubilizes proteins by disrupting hydrophobic interactions within the protein structure, thereby maintaining their native conformation . This property allows researchers to study proteins in their functional state, providing insights into their biochemical roles and interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Octanoyl-N-methylglucamine can change over time. The compound is known for its stability and high solubilizing power, which are maintained over extended periods. Its effectiveness may decrease if not stored properly, as it is sensitive to temperature and light . Long-term studies have shown that N-Octanoyl-N-methylglucamine remains effective in solubilizing proteins and maintaining their stability, making it a reliable reagent for biochemical research.
Dosage Effects in Animal Models
The effects of N-Octanoyl-N-methylglucamine vary with different dosages in animal models. At lower doses, it effectively solubilizes proteins and enhances drug delivery without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity and disruption of cellular membranes . These findings highlight the importance of optimizing the dosage of N-Octanoyl-N-methylglucamine to achieve the desired biochemical effects while minimizing potential side effects.
Metabolic Pathways
N-Octanoyl-N-methylglucamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role in solubilizing proteins and stabilizing microemulsions suggests that it may influence metabolic processes by facilitating the delivery of bioactive compounds to target cells
Transport and Distribution
Within cells and tissues, N-Octanoyl-N-methylglucamine is transported and distributed through interactions with transporters and binding proteins. Its high solubilizing power allows it to penetrate cellular membranes and reach intracellular targets, enhancing the delivery of encapsulated drugs and other bioactive compounds . The compound’s distribution within cells is influenced by its physicochemical properties, including its hydrophobicity and molecular size.
Subcellular Localization
N-Octanoyl-N-methylglucamine exhibits specific subcellular localization, which affects its activity and function. It is known to localize in cellular membranes and organelles, where it interacts with membrane proteins and other biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct N-Octanoyl-N-methylglucamine to specific compartments within the cell. Understanding its subcellular localization is crucial for optimizing its use in biochemical research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: MEGA-8 is synthesized through the acylation of N-methylglucamine with octanoyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:
- Dissolve N-methylglucamine in dichloromethane.
- Add triethylamine to the solution.
- Slowly add octanoyl chloride while maintaining the reaction temperature at around 0°C.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of N-methylglucamine and octanoyl chloride in a suitable solvent.
- Continuous stirring and temperature control to ensure complete reaction.
- Use of industrial-scale purification techniques such as distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: MEGA-8 primarily undergoes non-reactive interactions due to its nonionic nature. it can participate in:
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form N-methylglucamine and octanoic acid.
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Hydrolysis: N-methylglucamine and octanoic acid.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
MEGA-8 is extensively used in various scientific research fields:
Chemistry: As a nonionic detergent, this compound is used to solubilize hydrophobic compounds and facilitate their analysis.
Biology: It is employed in the extraction and purification of membrane proteins, aiding in the study of their structure and function.
Medicine: this compound is used in drug formulation and delivery systems to enhance the solubility and stability of hydrophobic drugs.
Industry: It finds applications in the formulation of cleaning agents, cosmetics, and personal care products due to its mild and non-irritating nature .
Comparison with Similar Compounds
- N-decanoyl-N-methylglucamine (MEGA-10)
- N-dodecanoyl-N-methylglucamine (MEGA-12)
- N-hexanoyl-N-methylglucamine (MEGA-6)
Comparison:
- MEGA-8 vs. MEGA-10: MEGA-10 has a longer alkyl chain, providing stronger hydrophobic interactions, which can be beneficial for solubilizing more hydrophobic proteins.
- This compound vs. MEGA-12: MEGA-12 has an even longer alkyl chain, making it more effective in solubilizing highly hydrophobic proteins but potentially more challenging to handle due to increased viscosity.
- This compound vs. MEGA-6: MEGA-6 has a shorter alkyl chain, making it less effective in solubilizing highly hydrophobic proteins but easier to handle and less viscous .
This compound stands out due to its balanced hydrophobic and hydrophilic properties, making it a versatile and widely used detergent in various research applications.
Properties
IUPAC Name |
N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO6/c1-3-4-5-6-7-8-13(20)16(2)9-11(18)14(21)15(22)12(19)10-17/h11-12,14-15,17-19,21-22H,3-10H2,1-2H3/t11-,12+,14+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWGZAXBCCNRTM-CTHBEMJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005802 | |
Record name | 1-Deoxy-1-[methyl(octanoyl)amino]hexitolato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501005802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85316-98-9 | |
Record name | N-Octanoyl-N-methylglucamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85316-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mega 8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085316989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Deoxy-1-[methyl(octanoyl)amino]hexitolato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501005802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Glucitol, 1-deoxy-1-[methyl(1-oxooctyl)amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTANOYL N-METHYLGLUCAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3TDB90KLN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-octanoyl-N-methylglucamine impact the properties of metal complexes, and what are the potential applications?
A1: N-octanoyl-N-methylglucamine (L8) can act as a ligand, forming complexes with metal ions like Gadolinium (III) []. These complexes, with a stoichiometry of 1:2 (metal:ligand), exhibit enhanced relaxivity properties compared to commercially available contrast agents like gadopentetate dimeglumine (Magnevist) []. This enhanced relaxivity is attributed to the increased molecular weight and slower molecular rotation of the complexes []. When incorporated into liposomes, these Gadolinium (III) complexes also increase the zeta potential of the vesicles []. These properties make these complexes promising candidates for use as contrast agents in Magnetic Resonance Imaging (MRI).
Q2: Does the length of the alkyl chain in N-alkyl-N-methylglucamine derivatives affect their interaction with metal ions?
A2: Yes, the length of the alkyl chain in N-alkyl-N-methylglucamine derivatives can influence their interaction with metal ions. Research has shown that both N-octanoyl-N-methylglucamine (L8) and N-decanoyl-N-methylglucamine (L10) can form complexes with Gadolinium (III) []. While both demonstrate potential as MRI contrast agents, further research is needed to fully elucidate the impact of alkyl chain length on complex stability, relaxivity, and other relevant properties. Additionally, a separate study investigated the influence of N-octanoyl-N-methylglucamine on the kinetics and mechanism of Zn2+ ions electroreduction [], suggesting a potential role in electrochemical applications.
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